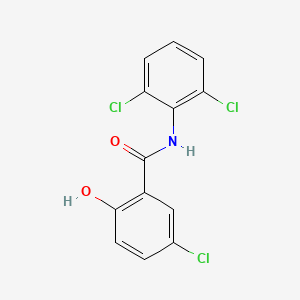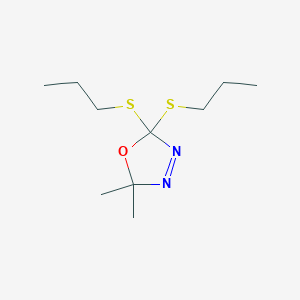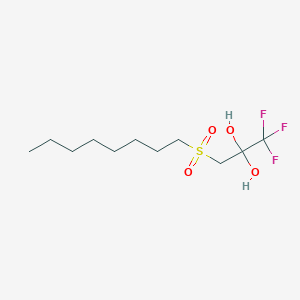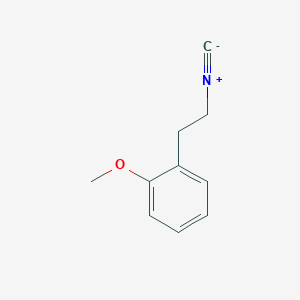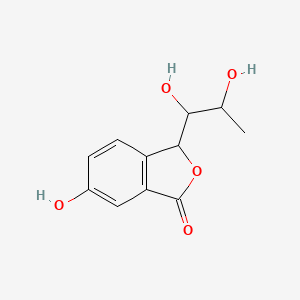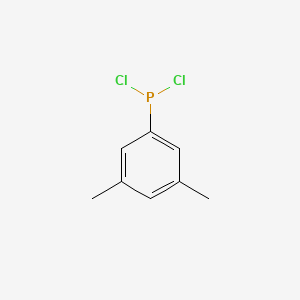![molecular formula C15H11BrN2O2S2 B12575101 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- CAS No. 189880-78-2](/img/structure/B12575101.png)
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is part of the thiadiazole family, known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-bromobenzyl bromide with 4-methylbenzenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with potential biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound exhibits significant biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Its potential as a neuroprotective agent has been explored, with studies showing its ability to protect neuronal cells from oxidative stress and apoptosis.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and inhibit apoptosis-inducing factors. The compound may also interact with specific enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activities.
1,2,4-Thiadiazole, 3-(4-fluorophenyl)-5-[(4-methylphenyl)sulfonyl]-: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
The uniqueness of 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
189880-78-2 |
|---|---|
Molecular Formula |
C15H11BrN2O2S2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(4-methylphenyl)sulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H11BrN2O2S2/c1-10-2-8-13(9-3-10)22(19,20)15-17-14(18-21-15)11-4-6-12(16)7-5-11/h2-9H,1H3 |
InChI Key |
QHLHCWICZUCGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


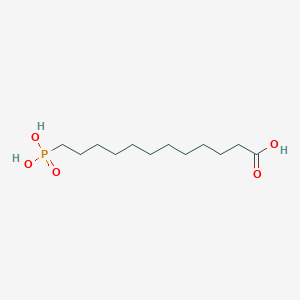
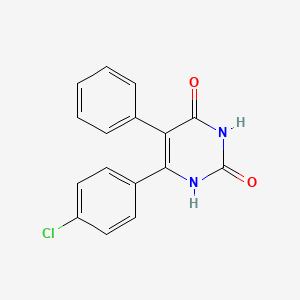

![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
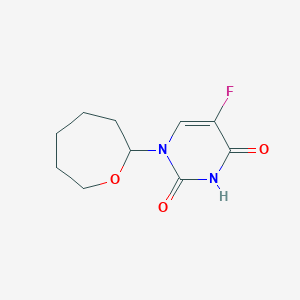
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

